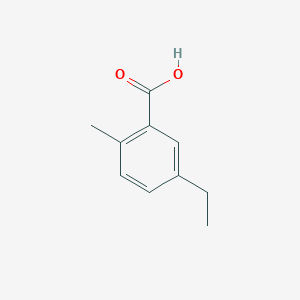![molecular formula C14H27NO5 B13575506 (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid](/img/structure/B13575506.png)
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is a synthetic organic compound characterized by the presence of tert-butoxy and tert-butoxycarbonyl groups. These groups are known for their steric bulk and protective properties in organic synthesis, particularly in peptide chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid typically involves multiple steps:
Protection of Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Pentanoic Acid Backbone: The protected amino acid is then subjected to a series of reactions to form the pentanoic acid backbone. This may involve alkylation, reduction, or other transformations.
Introduction of the tert-Butoxy Group: The tert-butoxy group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the tert-butoxy moiety.
Final Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions allow for the replacement of leaving groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like alkoxides, amines, or thiols can be employed under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is used as a building block in the synthesis of complex molecules, particularly peptides and peptidomimetics. Its protective groups facilitate selective reactions and enhance the stability of intermediates.
Biology
In biological research, this compound is utilized in the study of enzyme-substrate interactions and protein folding. Its steric bulk can influence the conformation of peptides, providing insights into structure-activity relationships.
Medicine
In medicine, derivatives of this compound are investigated for their potential as therapeutic agents. The protective groups can be modified to enhance bioavailability and target specificity.
Industry
In the industrial sector, (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid is employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its robust synthetic routes and versatile reactivity make it a valuable intermediate.
作用機序
The mechanism of action of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxy and Boc groups can influence the binding affinity and specificity of the compound, modulating its biological activity. Pathways involved may include enzymatic catalysis, signal transduction, or metabolic processes.
類似化合物との比較
Similar Compounds
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}butanoic acid: Similar structure but with a shorter carbon chain.
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}hexanoic acid: Similar structure but with a longer carbon chain.
(3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}cyclohexanoic acid: Similar structure but with a cyclic backbone.
Uniqueness
The uniqueness of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid lies in its specific combination of steric bulk and protective groups, which confer distinct reactivity and stability. This makes it particularly useful in selective synthetic transformations and as a probe in biological studies.
By understanding the detailed properties and applications of (3S,4S)-4-(tert-butoxy)-3-{[(tert-butoxy)carbonyl]amino}pentanoic acid, researchers can leverage its unique characteristics for various scientific and industrial purposes.
特性
分子式 |
C14H27NO5 |
|---|---|
分子量 |
289.37 g/mol |
IUPAC名 |
(3S,4S)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C14H27NO5/c1-9(19-13(2,3)4)10(8-11(16)17)15-12(18)20-14(5,6)7/h9-10H,8H2,1-7H3,(H,15,18)(H,16,17)/t9-,10-/m0/s1 |
InChIキー |
WBHDVLYPXNXQAW-UWVGGRQHSA-N |
異性体SMILES |
C[C@@H]([C@H](CC(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
正規SMILES |
CC(C(CC(=O)O)NC(=O)OC(C)(C)C)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


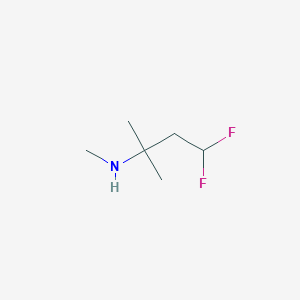
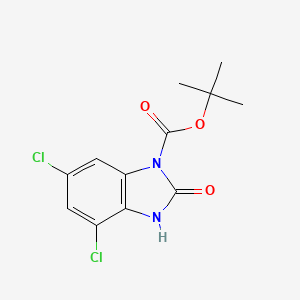


![(2R,3R,4S,5R)-2-[6-(2,3-dihydro-1H-indol-1-yl)-9H-purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13575449.png)
![1-[2-(Pyrrolidin-1-yl)phenyl]piperazine](/img/structure/B13575455.png)

![N-(4-{2-[(4-tert-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide](/img/structure/B13575468.png)
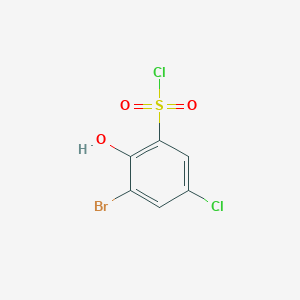
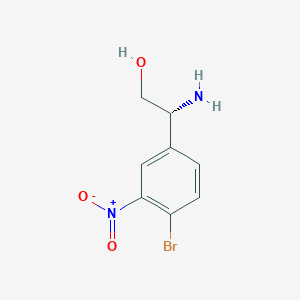

![4-tert-butyl-N-[(4-carbamoylphenyl)methyl]benzamide](/img/structure/B13575493.png)
